molecular formula C6H10ClNO2 B1294580 2-Chloro-N,N-dimethyl-3-oxobutanamide CAS No. 5810-11-7

2-Chloro-N,N-dimethyl-3-oxobutanamide

Cat. No.: B1294580
CAS No.: 5810-11-7
M. Wt: 163.6 g/mol
InChI Key: QJACRCAPQIYMIH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Chloro-N,N-dimethyl-3-oxobutanamide typically involves the reaction of N,N-dimethylacetamide with chloroacetyl chloride in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N,N-dimethyl-3-oxobutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substituted Amides: From substitution reactions.

    Carboxylic Acids and Amines: From hydrolysis reactions.

    Heterocyclic Compounds: From condensation reactions.

Scientific Research Applications

2-Chloro-N,N-dimethyl-3-oxobutanamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Chloro-N,N-dimethyl-3-oxobutanamide involves its interaction with nucleophiles and electrophiles. The chlorine atom in the compound is highly reactive and can be easily substituted by nucleophiles, leading to the formation of various derivatives. The compound can also undergo hydrolysis and condensation reactions, contributing to its versatility in chemical synthesis.

Comparison with Similar Compounds

Uniqueness: 2-Chloro-N,N-dimethyl-3-oxobutanamide is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in research and industrial applications.

Properties

IUPAC Name

2-chloro-N,N-dimethyl-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO2/c1-4(9)5(7)6(10)8(2)3/h5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJACRCAPQIYMIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)N(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1044489, DTXSID30275906
Record name 2-Chloro-N,N-dimethyl-3-oxobutanamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-N,N-dimethylacetoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30275906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Butanamide, 2-chloro-N,N-dimethyl-3-oxo-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

5810-11-7, 5810-07-1
Record name 2-Chloro-N,N-dimethyl-3-oxobutanamide
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N,N-dimethyl-3-oxobutanamide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanamide, 2-chloro-N,N-dimethyl-3-oxo-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Chloro-N,N-dimethyl-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1044489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-N,N-dimethylacetoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30275906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N,N-dimethyl-3-oxobutyramide
Source European Chemicals Agency (ECHA)
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Record name 2-CHLORO-N,N-DIMETHYL-3-OXOBUTANAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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